methyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Description
Methyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate is a thiazolidinone derivative characterized by a 4-chlorophenyl-substituted methylidene group at the C5 position, a sulfanylidene (thiocarbonyl) group at C2, and a methyl ester-linked propanoate side chain at N2. Thiazolidinones are a class of heterocyclic compounds with diverse biological activities, including antimicrobial, antiviral, and antidiabetic properties . The Z-configuration of the exocyclic double bond at C5 is critical for maintaining structural rigidity and interaction with biological targets . This compound’s ester moiety may act as a prodrug, enhancing membrane permeability before hydrolysis to the active carboxylic acid form in vivo .
Properties
IUPAC Name |
methyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S2/c1-19-12(17)6-7-16-13(18)11(21-14(16)20)8-9-2-4-10(15)5-3-9/h2-5,8H,6-7H2,1H3/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLVCEWYNAXQRF-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound is often synthesized via a multistep reaction. One common method involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide, followed by cyclization with chloroacetic acid to form the thiazolidinone ring. The final step involves esterification of the carboxyl group with methanol under acidic conditions.
Industrial Production Methods
Industrial production scales these steps using continuous flow chemistry, which optimizes the reaction conditions for yield and purity. Key parameters include maintaining optimal temperatures, pressures, and pH levels, with the use of catalysts to increase reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of reactions, including:
Oxidation: : Can lead to the formation of sulfoxides and sulfones.
Reduction: : Leads to the removal of the carbonyl group.
Substitution: : Particularly electrophilic aromatic substitution on the phenyl ring.
Common Reagents and Conditions
Oxidation: : Use of hydrogen peroxide or peracids.
Reduction: : Employing reducing agents like sodium borohydride.
Substitution: : Various electrophiles can be introduced using reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Reduced thiazolidinones.
Substitution: : Halogenated or nitrated thiazolidinones.
Scientific Research Applications
Methyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate has extensive applications in scientific research:
Chemistry: : As an intermediate in synthesizing more complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor.
Medicine: : Explored for its antimicrobial and antitumor activities.
Industry: : Used in the development of novel materials with specific properties.
Mechanism of Action
Mechanism of Effects
The compound's biological activity often involves interactions with enzymes and receptors, disrupting normal cellular processes. Its structure allows it to bind to active sites of enzymes, inhibiting their activity.
Molecular Targets and Pathways
Primary targets include enzymes involved in DNA replication and repair, making it a candidate for anticancer research. It can also interact with microbial enzymes, providing a basis for its antimicrobial properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Arylidene Group
The 4-chlorophenyl group in the target compound distinguishes it from analogs with alternative aromatic or heteroaromatic substituents:
- Claficapavir (INN: 3-[(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid): Replaces the phenyl ring with a 5-(4-chlorophenyl)furan group, conferring antiviral activity .
- 3-{(5Z)-5-[(Furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoic acid: Lacks the 4-chlorophenyl group, reducing hydrophobicity and altering pharmacokinetics .
- KYA1797 (3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid): Incorporates a nitro group, increasing molecular weight (404.42 g/mol) and acidity (predicted pKa ~4.3) compared to the target compound’s chloro substituent .
Side Chain Modifications
- Methyl Ester vs. Carboxylic Acid : The methyl ester in the target compound improves lipophilicity (logP) relative to carboxylic acid analogs like claficapavir, enhancing bioavailability .
- Amide Derivatives : Compounds such as 3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylpropanamide (314751-71-8) replace the ester with an amide, altering solubility and metabolic stability .
Thiazolidinone Core Modifications
- Dichlorophenyl Analogs : (5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one (324547-31-1) introduces a second chlorine atom, increasing steric bulk and lipophilicity, which may enhance membrane penetration but reduce aqueous solubility .
- Pyrolidinone Hybrids: Compounds like 3-[(5Z)-5-[[4-ethenyl-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-4-methyl-2-oxopyrrol-3-yl]propanoate integrate pyrrole rings, expanding π-π stacking interactions in biological targets .
Physicochemical Properties
Biological Activity
Methyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate, a compound with the CAS number 104183-59-7, has garnered attention for its potential biological activities. This article explores its antibacterial, antifungal, and cytotoxic properties, supported by relevant data tables and research findings.
- Molecular Formula : C22H22ClN3O2S
- Molecular Weight : 460.012 g/mol
- Density : 1.38 g/cm³
- Boiling Point : 660°C at 760 mmHg
- Flash Point : 353°C
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolidinone compounds exhibit significant antibacterial and antifungal activities. The compound has been tested against various bacterial strains, showing promising results.
Antibacterial Activity
The compound exhibited remarkable antibacterial activity against both Gram-positive and Gram-negative bacteria. In a study, several derivatives were tested against eight bacterial strains, revealing that the activity of some compounds surpassed that of standard antibiotics like ampicillin and streptomycin by 10–50 times.
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Enterobacter cloacae | 0.004 | 0.008 |
| Escherichia coli | 0.015 | 0.030 |
| Staphylococcus aureus | 0.008 | 0.015 |
| Bacillus cereus | 0.015 | 0.030 |
| Salmonella typhimurium | 0.011 | 0.020 |
The most active derivative showed a Minimum Inhibitory Concentration (MIC) as low as against Enterobacter cloacae, indicating strong efficacy against this pathogen .
Antifungal Activity
The compound also demonstrated antifungal properties with MIC values ranging from to . The most sensitive fungal strain was found to be Trichoderma viride, while Aspergillus fumigatus exhibited the highest resistance.
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Trichoderma viride | 0.004 |
| Candida albicans | 0.020 |
| Aspergillus fumigatus | >0.060 |
Docking studies have suggested that the antibacterial activity of the compound may involve inhibition of specific bacterial enzymes such as MurB in E. coli, which is crucial for cell wall synthesis . For antifungal activity, the inhibition of lanosterol demethylase (CYP51Ca) has been implicated .
Cytotoxicity Studies
In vitro cytotoxicity assessments using the MTT assay on normal MRC5 cells indicated that while the compound exhibits potent antimicrobial effects, it also maintains a favorable safety profile with acceptable cytotoxicity levels compared to standard chemotherapeutics .
Q & A
Basic: What are the optimal synthetic routes for preparing this thiazolidinone derivative?
Methodological Answer:
The compound is typically synthesized via a multi-step condensation process. Key steps include:
- Schiff Base Formation : Reacting 4-chlorobenzaldehyde derivatives with thiosemicarbazide under acidic conditions (e.g., HCl or acetic acid) to form a Schiff base intermediate .
- Cyclization : Heating the intermediate in polar solvents (ethanol, methanol, or DMF-acetic acid mixtures) to induce cyclization into the thiazolidinone core. For example, refluxing at 80–100°C for 2–4 hours ensures high yields .
- Esterification : Introducing the methyl propanoate group via nucleophilic substitution or esterification under basic conditions (e.g., sodium acetate) .
Critical Variables : Solvent polarity, temperature, and catalyst choice (e.g., acetic acid vs. DMF) significantly impact reaction efficiency .
Basic: Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- X-ray Crystallography : Resolves stereochemistry (e.g., Z/E configuration at the methylidene group) and confirms bond angles/distances (mean C–C bond precision: ±0.002 Å) .
- NMR Spectroscopy :
- IR Spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1200 cm⁻¹) stretches .
Advanced: How do electronic effects of substituents influence reactivity in nucleophilic substitution?
Methodological Answer:
- Substituent Impact : Electron-withdrawing groups (e.g., -Cl on the phenyl ring) enhance electrophilicity at the thiazolidinone’s C4 position, facilitating nucleophilic attacks (e.g., by amines or thiols) .
- Mechanistic Studies :
- Use Hammett σ constants to correlate substituent electronic effects with reaction rates .
- DFT calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution .
Example : 4-Chlorophenyl derivatives exhibit 20% faster substitution rates compared to methoxy-substituted analogs due to enhanced electrophilicity .
Advanced: What computational methods predict tautomeric equilibria and biological interactions?
Methodological Answer:
- Tautomer Prediction :
- DNA-Binding Assays : UV-Vis titration and ethidium bromide displacement experiments quantify binding constants (e.g., Kb = 10⁴–10⁵ M⁻¹) .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Purity Control : Use HPLC (≥98% purity) to eliminate confounding impurities; contaminated batches may show false-negative/positive results .
- Experimental Replication :
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers in IC50 datasets .
Advanced: What strategies optimize stereochemical control during synthesis?
Methodological Answer:
- Chiral Catalysts : Use L-proline or BINOL derivatives to induce enantioselectivity in cyclization steps (e.g., 80–90% ee reported for similar thiazolidinones) .
- Crystallization-Induced Diastereomer Resolution : Separate Z/E isomers via fractional crystallization in ethanol/water mixtures .
- Circular Dichroism (CD) : Monitor stereochemical integrity post-synthesis; λmax shifts indicate racemization .
Advanced: How does solvent choice affect reaction kinetics and product stability?
Methodological Answer:
- Kinetic Studies :
- Use stopped-flow UV-Vis to measure rate constants (k) in aprotic (DMF) vs. protic (ethanol) solvents. DMF accelerates cyclization (k = 0.15 s⁻¹ vs. 0.08 s⁻¹ in ethanol) .
- Stability Testing :
- TGA/DSC analysis reveals decomposition temperatures (Td ≈ 200°C in inert atmospheres) .
- Hydrolytic stability: Monitor ester hydrolysis in PBS (pH 7.4) via LC-MS; half-life ≈ 48 hours .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE Requirements : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods (≥100 fpm face velocity) to mitigate inhalation risks .
- Spill Management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
